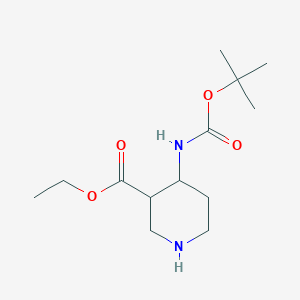

Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate

Description

Properties

Molecular Formula |

C13H24N2O4 |

|---|---|

Molecular Weight |

272.34 g/mol |

IUPAC Name |

ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate |

InChI |

InChI=1S/C13H24N2O4/c1-5-18-11(16)9-8-14-7-6-10(9)15-12(17)19-13(2,3)4/h9-10,14H,5-8H2,1-4H3,(H,15,17) |

InChI Key |

JEBCWKBYGDSWFR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CNCCC1NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Boc Protection of Aminopiperidine

The Boc protection is typically achieved by reacting 4-aminopiperidine derivatives with di-tert-butyl dicarbonate (Boc2O) under basic conditions. Suitable bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or other tertiary amines. TEA is often preferred due to its effectiveness and availability.

- Reaction conditions: Room temperature to mild heating (25–50°C).

- Solvents: Commonly dichloromethane (DCM) or tetrahydrofuran (THF).

- Base equivalents: Approximately 1.1 to 2 equivalents of base per equivalent of amine.

- Boc2O equivalents: Slight excess (1.1 to 1.5 equivalents) to ensure complete protection.

Esterification of Piperidine-3-carboxylic Acid

The esterification to form the ethyl ester at the 3-position can be performed via:

- Direct esterification of the corresponding carboxylic acid with ethanol in the presence of acid catalysts.

- Alternatively, nucleophilic substitution reactions using ethyl bromoacetate or ethyl 2-bromopropanoate with Boc-protected aminopiperidine under basic conditions.

A notable method involves the reaction of chiral triflate esters with 4-Boc-aminopiperidine in the presence of triethylamine in dichloromethane at low temperatures (−50°C), yielding enantiomerically pure ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate derivatives with high yields (74–84%).

Nucleophilic Substitution Route

- Reagents: 4-Boc-aminopiperidine and alkyl halides such as ethyl 2-bromopropanoate.

- Base: Triethylamine or potassium carbonate.

- Solvent: Dichloromethane (DCM) or other aprotic solvents.

- Temperature: Room temperature to −50°C for stereochemical control.

- Reaction time: Typically 13 hours or longer for completion.

- Yields: Moderate to high (44% to 84%), depending on conditions and substrates.

Alternative Multi-Step Synthesis

Some patented processes describe multi-step syntheses involving:

- Formation of lactones or sulfonates as intermediates.

- Use of aqueous bases (1 to 10 equivalents) and tertiary amines (2 to 10 equivalents) such as TEA or DIPEA.

- Reaction temperatures ranging from 30°C to 90°C, typically 45°C to 70°C.

- Use of solvents like THF, ethyl acetate, DMF, or NMP.

- Hydrogenation steps under stoichiometric hydrogen gas for reduction or deprotection.

Reaction Parameters and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Base equivalents | 1.1 to 5 equivalents | TEA preferred; controls amine protection |

| Boc2O equivalents | 1.1 to 1.5 equivalents | Slight excess to drive protection |

| Temperature | −50°C to 70°C | Low temp for stereochemical control; higher for esterification |

| Solvents | DCM, THF, ethyl acetate, DMF, NMP | Choice depends on step and solubility |

| Reaction time | 4 to 30 hours | Longer times for nucleophilic substitution |

| Yield | 44% to 99% | Varies by method and purification |

Analytical and Purification Techniques

- Purification: Flash column chromatography is commonly used to isolate the product with high purity.

- Characterization: Confirmed by NMR (1H, 13C), IR spectroscopy (notable bands at ~1728 cm⁻¹ for ester CO and ~1681 cm⁻¹ for Boc CO), and high-resolution mass spectrometry (HRMS).

- Stereochemical purity: Controlled by reaction temperature and choice of chiral starting materials or intermediates.

Summary of Key Research Findings

- The use of triethylamine as a base is consistently preferred for Boc protection and nucleophilic substitution steps due to its efficiency and mildness.

- Low-temperature nucleophilic substitution with chiral triflates and 4-Boc-aminopiperidine yields enantiomerically pure products with good yields (74–84%).

- Multi-step processes involving lactone intermediates and sulfonates allow for scalable synthesis with controlled reaction parameters and solvent systems.

- Purification by flash chromatography and characterization by NMR and HRMS ensure high purity and structural confirmation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or borane are used to remove the Boc group.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include N-oxides, free amines, and various substituted piperidine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate is a chemical compound utilized in organic synthesis and pharmaceutical research. It contains a piperidine ring and a tert-butoxycarbonyl (BOC) protecting group, commonly used in peptide synthesis to protect amino groups.

Scientific Research Applications

Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate is used in scientific research because of its adaptability in organic synthesis, serving as a key intermediate in the synthesis of bioactive compounds, pharmaceuticals, and agrochemicals.

Peptide Synthesis

The BOC group protects amino acids during peptide chain assembly, allowing for selective modifications and construction of complex peptide structures.

Drug Development

This compound is used in synthesizing drug candidates that target neurological disorders, cardiovascular diseases, and cancer. Its structural features make it a valuable scaffold for creating new therapeutic agents.

Material Science

It is used to develop new materials, such as polymers and coatings, with specific properties.

Biological Activities

The compound has various biological activities, making it useful in drug development. Derivatives of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate may function as anticonvulsants and antimicrobial agents because of their ability to interact with biological targets.

Case Studies and Research Findings

Studies evaluating piperidine derivatives, including Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate, for their inhibitory effects on lung cancer cell lines A549 and H460 showed moderate growth inhibition, suggesting it could be a lead compound for further development.

Table 1: IC Values of Piperidine Derivatives Against Lung Cancer Cells

| Compound | A549 IC (μM) | H460 IC (μM) |

|---|---|---|

| Et-Boc-piperidine-4-carboxylate | 5.97 ± 0.71 | 3.77 ± 0.02 |

| Derivative A | 3.94 ± 0.04 | 3.67 ± 0.06 |

| Derivative B | 6.06 ± 0.01 | 5.30 ± 0.01 |

The biological activity of Et-Boc-piperidine-4-carboxylate can be attributed to its role as a nucleophile in chemical reactions, facilitating interactions with biological targets like enzymes and receptors. The piperidine ring enhances its ability to mimic natural substrates, making it effective in drug design.

Mechanism of Action

The mechanism of action of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate involves its ability to act as a protecting group for amines, preventing unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property makes it valuable in multi-step synthesis processes where selective protection and deprotection of functional groups are required.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate and related compounds:

Key Comparative Insights

Functional Group Reactivity: The ethyl ester group in Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate enhances lipophilicity compared to the carboxylic acid in (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid, which may improve membrane permeability but reduce aqueous solubility . The Boc group’s position (piperidine-4 in the target compound vs. piperidine-1 in tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate) influences steric hindrance during deprotection or further functionalization .

Stereochemical Considerations :

- The (3S,4R) configuration in (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid highlights the importance of chirality in biological activity, suggesting that enantiomeric forms of the target compound may exhibit distinct pharmacological profiles .

Synthetic Applications: Ethyl 4-((3-((tert-butoxycarbonyl)amino)phenyl)amino)-2-chloropyrimidine-5-carboxylate () diverges significantly by incorporating a pyrimidine ring, indicating its use in nucleoside-like scaffolds rather than piperidine-based systems .

Biological Activity

Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate (commonly referred to as Boc-aminopiperidine) is a compound of significant interest in medicinal chemistry and drug development due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Structural Overview

Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate features a piperidine ring with an ethyl ester and a tert-butoxycarbonyl (Boc) protected amine group. This structural configuration contributes to its reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceuticals.

| Property | Value |

|---|---|

| Molecular Formula | C13H25N2O4 |

| Molecular Weight | 272.35 g/mol |

| CAS Number | 956460-98-3 |

| Boiling Point | Predicted at 426.1 °C |

| Density | 1.124 g/cm³ |

The biological activity of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate primarily revolves around its interaction with various molecular targets, including enzymes and receptors. The Boc group can be selectively removed under acidic conditions, revealing an active amine group that can participate in further biochemical interactions. This property is crucial for its potential use in drug design as it allows for the modulation of biological activity through targeted interactions.

Anticancer Potential

Recent studies have highlighted the anticancer potential of piperidine derivatives, including those containing the Boc group. For instance, compounds similar to Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate have shown promising results in inhibiting the proliferation of cancer cells, particularly in breast cancer models such as MDA-MB-231. These compounds exhibited significant cytotoxic effects with IC50 values in the nanomolar range, indicating their potency against tumor cells while sparing normal cells .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are implicated in cancer metastasis. Inhibition of these enzymes can prevent tumor invasion and metastasis, thus positioning Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate as a candidate for further development as an anti-metastatic agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate, it is useful to compare it with structurally related compounds:

| Compound | IC50 (μM) | Notable Activity |

|---|---|---|

| Ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)piperidine-3-carboxylate | 0.126 | Strong inhibition of cell proliferation |

| Ethyl 2-(4-aminophenyl)piperidine-3-carboxylate | Lacks Boc | More reactive, less selective |

| Methyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)piperidine-3-carboxylate | Similar structure | Different ester reactivity |

Case Studies

- Inhibition Studies : A study conducted on various piperidine derivatives demonstrated that those with the Boc protection exhibited enhanced selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index .

- Mechanistic Insights : Computational studies have indicated that the binding modes of piperidine derivatives differ significantly based on their substituents, which influences their biological activity. This highlights the importance of structural modifications in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.